molecular formula C17H23NO3 B12592192 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate CAS No. 583873-03-4

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate

Cat. No.: B12592192
CAS No.: 583873-03-4
M. Wt: 289.4 g/mol
InChI Key: YBZSUBHFUJMOTO-UHFFFAOYSA-N
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Description

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is an organic compound with a complex structure that includes an ethyl group, a formylphenyl group, and a pentyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves multiple steps. One common method is the reaction of 4-formylphenylamine with ethyl bromide to form ethyl(4-formylphenyl)amine. This intermediate is then reacted with 5-bromopentyl prop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of potassium carbonate.

Major Products

    Oxidation: 5-[Ethyl(4-carboxyphenyl)amino]pentyl prop-2-enoate.

    Reduction: 5-[Ethyl(4-hydroxyphenyl)amino]pentyl prop-2-enoate.

    Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The prop-2-enoate moiety can participate in Michael addition reactions, further modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Shares the formylphenyl group but differs in the boronic acid moiety.

    Ethyl acrylate: Contains the prop-2-enoate group but lacks the formylphenyl and ethylamino groups.

Uniqueness

5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

583873-03-4

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate

InChI

InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3

InChI Key

YBZSUBHFUJMOTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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